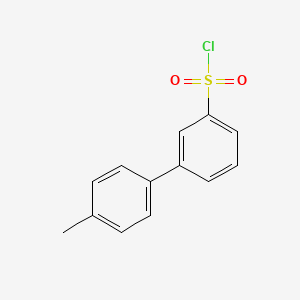

3-(4-methylphenyl)benzenesulfonyl Chloride

Description

BenchChem offers high-quality 3-(4-methylphenyl)benzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylphenyl)benzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVRFGHDJJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403926 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-93-6 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

The Emergence of 3-(4-methylphenyl)benzenesulfonyl Chloride as a Versatile Scaffold in Agrochemical Discovery

Introduction: Beyond a Simple Intermediate

In the competitive landscape of agrochemical research, the discovery of novel molecular scaffolds that can be readily diversified to target a range of biological endpoints is of paramount importance. 3-(4-methylphenyl)benzenesulfonyl chloride, a seemingly unassuming organosulfur compound, has emerged as a powerful and versatile building block for the synthesis of new-generation fungicides, herbicides, and insecticides. Its utility lies not in its intrinsic biological activity, but in the reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a chemical handle for the facile introduction of a wide array of functional groups.

The bi-aryl structure of the 3-(4-methylphenyl)benzene core provides a rigid, three-dimensional framework that can be strategically decorated to optimize interactions with specific biological targets. The sulfonyl group itself is a critical pharmacophore found in many commercial agrochemicals, prized for its ability to form strong hydrogen bonds and its metabolic stability.[1][2] This guide provides a comprehensive overview of the application of 3-(4-methylphenyl)benzenesulfonyl chloride in the agrochemical discovery pipeline, from its synthesis to the development and biological evaluation of its derivatives. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in this domain.

Section 1: Synthesis and Characterization of the Core Scaffold

The journey of discovery begins with the efficient and reliable synthesis of the core scaffold. While several methods exist for the preparation of benzenesulfonyl chlorides, a Suzuki-Miyaura cross-coupling reaction is a modern and highly efficient approach to construct the bi-aryl backbone, followed by chlorosulfonation.

Protocol 1: Two-Step Synthesis of 3-(4-methylphenyl)benzenesulfonyl Chloride

Step 1: Suzuki-Miyaura Coupling for 3-(p-tolyl)benzonitrile

-

Rationale: This palladium-catalyzed cross-coupling reaction is chosen for its high functional group tolerance and excellent yields in forming the C-C bond between the two aromatic rings. Benzonitrile is used as the starting material for the benzene ring that will ultimately bear the sulfonyl chloride, as the nitrile group can be readily converted to a sulfonic acid.

-

Materials:

-

3-Bromobenzonitrile

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add toluene and water to create a 4:1 biphasic system.

-

Bubble nitrogen through the solution for 20 minutes to degas the mixture.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(p-tolyl)benzonitrile.

-

Step 2: Hydrolysis and Chlorosulfonation

-

Rationale: The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the sulfonic acid via a series of established transformations. The final step involves chlorosulfonation using a strong chlorinating agent like chlorosulfonic acid.[3]

-

Materials:

-

3-(p-tolyl)benzonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Sulfur dioxide (SO₂)

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure (Conceptual Outline):

-

The 3-(p-tolyl)benzonitrile is first hydrolyzed to 3-(p-tolyl)benzoic acid under strong acidic conditions.

-

The benzoic acid is then converted to the corresponding aniline via a Curtius or Hofmann rearrangement.

-

The resulting 3-(p-tolyl)aniline is diazotized with sodium nitrite in the presence of a strong acid.

-

The diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group.

-

Alternatively, the parent 3-(p-tolyl)benzene can be directly chlorosulfonated using chlorosulfonic acid, though this can lead to issues with regioselectivity.[3]

-

The final product, 3-(4-methylphenyl)benzenesulfonyl chloride, is isolated by careful quenching of the reaction mixture on ice, followed by extraction and purification.

-

-

Characterization: The structure of the final product should be unequivocally confirmed using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.

-

Section 2: Application in Fungicide Development

The sulfonamide moiety is a well-established pharmacophore in agricultural fungicides.[4][5] By reacting 3-(4-methylphenyl)benzenesulfonyl chloride with various amines, a diverse library of sulfonamide derivatives can be generated and screened for fungicidal activity. A particularly promising approach is to incorporate heterocyclic amines, which are prevalent in many commercial fungicides.

Workflow for Fungicide Discovery

Caption: Workflow for the discovery of novel fungicides.

Protocol 2: Synthesis of a 3-(4-methylphenyl)-N-(1H-pyrazol-3-yl)benzenesulfonamide Library

-

Rationale: Pyrazole-containing fungicides are known to be effective against a range of plant pathogens.[6] This protocol outlines a parallel synthesis approach to rapidly generate a library of derivatives for screening.

-

Materials:

-

3-(4-methylphenyl)benzenesulfonyl chloride

-

A diverse set of substituted 1H-pyrazol-3-amines

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) as solvent

-

96-well reaction block

-

Standard work-up and purification supplies

-

-

Procedure:

-

In each well of a 96-well reaction block, add a solution of a unique pyrazol-3-amine (1.0 eq) in DCM.

-

To each well, add pyridine (1.5 eq).

-

Add a solution of 3-(4-methylphenyl)benzenesulfonyl chloride (1.1 eq) in DCM to each well.

-

Seal the reaction block and shake at room temperature for 18 hours.

-

Quench the reactions by adding water to each well.

-

Perform a liquid-liquid extraction in the block. Remove the aqueous layer.

-

Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.

-

Concentrate the solvent to yield the crude sulfonamide derivatives, which can be purified by preparative HPLC/MS.

-

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

-

Rationale: This is a primary screening method to quickly assess the intrinsic fungicidal activity of the synthesized compounds against key plant pathogens.[7][8] The protocol is designed to be self-validating through the inclusion of controls.

-

Materials:

-

Synthesized sulfonamide derivatives dissolved in DMSO

-

Potato Dextrose Agar (PDA) medium

-

Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

-

Sterile petri dishes (60 mm)

-

Commercial fungicide (e.g., Boscalid) as a positive control[9]

-

DMSO as a negative control

-

Sterile cork borer (5 mm)

-

-

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to 45-50°C.

-

Add the test compounds, positive control, or negative control to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each test plate.

-

Seal the plates with paraffin film and incubate at 25°C in the dark.

-

Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the negative control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment.

-

Data Presentation: Hypothetical Screening Results

| Compound ID | R¹ on Pyrazole | % Inhibition vs. B. cinerea @ 50 µg/mL | % Inhibition vs. R. solani @ 50 µg/mL |

| SC-01 | H | 65.2 | 71.8 |

| SC-02 | 5-CH₃ | 78.9 | 85.4 |

| SC-03 | 5-CF₃ | 92.1 | 95.6 |

| SC-04 | 5-Cl | 88.4 | 91.2 |

| Boscalid | (Pos. Control) | 98.5 | 99.1 |

| DMSO | (Neg. Control) | 0.0 | 0.0 |

Section 3: Application in Herbicide Development

The sulfonamide scaffold is also a cornerstone of modern herbicides, most notably the sulfonylureas, which inhibit the acetolactate synthase (ALS) enzyme.[10] Derivatives of 3-(4-methylphenyl)benzenesulfonyl chloride can be designed to target various herbicidal modes of action.

Protocol 4: Synthesis of N-Aryl-3-(4-methylphenyl)benzenesulfonamide Herbicide Candidates

-

Rationale: This protocol focuses on reacting the sulfonyl chloride with substituted anilines. Variations in the substitution pattern on the aniline ring can drastically affect herbicidal activity and crop selectivity.[11]

-

Procedure: The synthesis follows the same general procedure as Protocol 2, substituting the pyrazol-3-amines with a library of substituted anilines. The reaction is typically carried out in the presence of a base like pyridine in an aprotic solvent such as DCM or THF at room temperature.

Protocol 5: Pre-Emergence Herbicidal Bioassay

-

Rationale: This assay evaluates the ability of a compound to prevent weed seed germination and emergence, a critical characteristic for many soil-applied herbicides.[12][13]

-

Materials:

-

Seeds of indicator weed species (e.g., barnyard grass - Echinochloa crus-galli, velvetleaf - Abutilon theophrasti)

-

Sandy loam soil, sterilized

-

Pots or trays

-

Test compounds formulated as an emulsifiable concentrate or wettable powder

-

Commercial pre-emergence herbicide (e.g., Pendimethalin) as a positive control

-

Formulation blank as a negative control

-

Laboratory sprayer with a flat fan nozzle[14]

-

-

Procedure:

-

Fill pots or trays with the sterilized soil.

-

Sow a predetermined number of seeds of each weed species at a depth of 1-2 cm.

-

Prepare serial dilutions of the test compounds and controls.

-

Apply the treatments evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume per unit area (e.g., 200 L/ha).[14]

-

Place the pots in a greenhouse with controlled temperature (e.g., 25°C day/18°C night) and watering regimen.

-

After 14-21 days, assess the herbicidal effect by counting the number of emerged, healthy plants compared to the negative control.

-

Calculate the percentage of inhibition of emergence. Visual injury ratings (on a scale of 0-100%, where 100% is complete death) can also be recorded.

-

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-(4-methylphenyl)benzenesulfonyl scaffold allows for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective agrochemicals.[15][16]

Caption: Key modification points on the core scaffold for SAR studies.

Key SAR Observations (Hypothetical):

-

The R¹ Group: This is the most critical point of diversification. For fungicides, incorporating small, electron-withdrawing heterocycles (like a trifluoromethyl-substituted pyrazole) often enhances activity.[9] For herbicides, bulky aromatic or heteroaromatic groups can be effective.[17]

-

Substitution on the Benzenesulfonyl Ring (R²): Introducing small electron-withdrawing groups (e.g., F, Cl) can sometimes improve activity by modulating the electronics of the sulfonyl group.

-

Substitution on the p-tolyl Ring (R³): This position is often less sensitive to modification, but changes can impact the overall conformation and physical properties of the molecule.

Conclusion and Future Directions

3-(4-methylphenyl)benzenesulfonyl chloride is more than just a chemical intermediate; it is a strategic platform for agrochemical innovation. Its synthetic accessibility and the proven track record of the sulfonamide/sulfonate pharmacophore make it an attractive starting point for discovery programs.[18][19] The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this scaffold.

Future research should focus on applying modern discovery paradigms, such as DNA-encoded library technology (DELT) and computational docking studies, to more rapidly explore derivatives of this versatile core. By combining rational design with high-throughput synthesis and screening, the full potential of the 3-(4-methylphenyl)benzenesulfonyl chloride scaffold can be realized, leading to the development of safer, more effective crop protection solutions.

References

-

ResearchGate. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure. [Link]

- Google Patents. (1978).

-

Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]

-

Khan, N., et al. (2022). The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.). PLOS ONE. [Link]

- Google Patents. (2016). Preparation method of p-toluene sulfonyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Production with Benzenesulfonyl Chloride. [Link]

-

Emco Dyestuff. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9. [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]

-

LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. [Link]

-

ACS Publications. (2025). Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. Journal of Agricultural and Food Chemistry. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

-

PubMed. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. [Link]

-

Li, Y., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules. [Link]

-

ResearchGate. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

-

PubMed. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase. [Link]

-

ACS Publications. (2020). Design, Synthesis, and Structure–Activity Relationship of Economical Triazole Sulfonamide Aryl Derivatives with High Fungicidal Activity. Journal of Agricultural and Food Chemistry. [Link]

-

JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

-

PubMed. (2012). Fungicide resistance assays for fungal plant pathogens. [Link]

-

ResearchGate. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. [Link]

-

ResearchGate. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V‐ATPase. [Link]

-

MDPI. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. [Link]

-

PubMed. (2014). Design, Synthesis, and Herbicidal Activity of Novel Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives. [Link]

-

Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. [Link]

-

NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

-

YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. [Link]

-

ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]

- 3. prepchem.com [prepchem.com]

- 4. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

laboratory procedure for preparing sulfonate esters from alcohols

Application Notes & Protocols

Topic: Laboratory Procedure for Preparing Sulfonate Esters from Alcohols

Audience: Researchers, scientists, and drug development professionals.

Activation of Alcohols via Sulfonylation: A Comprehensive Guide to Synthesis, Mechanism, and Application

Introduction: Transforming Alcohols into Potent Electrophiles

In the landscape of organic synthesis, the hydroxyl group (-OH) of an alcohol is notoriously uncooperative as a leaving group in nucleophilic substitution and elimination reactions due to the instability of the resulting hydroxide ion (OH⁻).[1] The conversion of alcohols into sulfonate esters is a cornerstone strategy to overcome this challenge, effectively transforming the inert hydroxyl moiety into an excellent leaving group, often referred to as a "pseudohalide". This transformation is pivotal in the synthesis of complex molecules and pharmaceutical intermediates, as it enables a vast array of subsequent reactions with predictable stereochemical outcomes.[1][2]

This guide provides an in-depth exploration of the principles and laboratory procedures for preparing the three most common types of sulfonate esters: tosylates (OTs), mesylates (OMs), and triflates (OTf). We will delve into the mechanistic underpinnings of the sulfonylation reaction, offer a comparative analysis of the different sulfonylating agents, and provide detailed, field-proven protocols for their synthesis and purification.

Section 1: Chemical Principles and Mechanistic Overview

The formation of a sulfonate ester proceeds via a nucleophilic attack by the alcohol's oxygen atom on the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl) or a sulfonic anhydride ((R-SO₂)₂O).[3][4] The reaction is typically conducted in the presence of a non-nucleophilic amine base, such as pyridine or triethylamine (Et₃N), which serves to neutralize the acidic byproduct (HCl or R-SO₃H) generated during the reaction.[5]

The generalized mechanism can be broken down into two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur center of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[4][6] This results in the formation of a protonated sulfonate ester intermediate and displacement of the chloride ion.[5]

-

Deprotonation: The amine base removes the proton from the oxygen atom, yielding the neutral sulfonate ester and the corresponding ammonium salt.[2]

A critical aspect of this transformation is that the C-O bond of the parent alcohol remains intact throughout the reaction.[3] Consequently, the stereochemical configuration of the alcohol's chiral center is retained in the resulting sulfonate ester product. This feature is of paramount importance for stereocontrolled synthesis.[2]

Section 2: Choosing the Optimal Sulfonylating Agent

The choice between a tosylate, mesylate, or triflate depends on the specific requirements of the subsequent reaction, including the desired reactivity, substrate stability, and cost.

| Feature | Mesylate (-OMs) | Tosylate (-OTs) | Triflate (-OTf) |

| Structure of R' Group | CH₃- | p-CH₃-C₆H₄- | CF₃- |

| Reagent | Methanesulfonyl Chloride (MsCl) or Anhydride (Ms₂O) | p-Toluenesulfonyl Chloride (TsCl) or Anhydride (Ts₂O) | Trifluoromethanesulfonic Anhydride (Tf₂O) |

| Leaving Group Ability | Good | Very Good (~0.7x Triflate)[7] | Excellent (~56,000x Mesylate)[7] |

| Reactivity | High | High | Extremely High |

| Reagent Stability | Stable, but moisture-sensitive. | Stable crystalline solid. | Highly reactive, extremely moisture-sensitive.[8] |

| Substrate Suitability | General use for primary and secondary alcohols.[9] | General use; often yields crystalline products, aiding purification.[2] | Used for unreactive alcohols or when a highly potent leaving group is essential.[3] |

| Key Considerations | Cost-effective. Reaction with MsCl can sometimes lead to alkyl chloride byproducts.[10] | The aromatic ring allows for easy visualization by UV on TLC plates.[2] | Most expensive. The extreme reactivity requires strictly anhydrous conditions and low temperatures.[3][8] |

Expert Insights:

-

For routine transformations of primary and secondary alcohols where high reactivity is needed, mesylates and tosylates are the workhorses of synthetic chemistry.

-

The choice of a tosylate is often strategic when the product is expected to be a solid, as the bulky, aromatic tosyl group can promote crystallization.

-

Triflates are reserved for challenging substrates, such as hindered secondary or tertiary alcohols, or for constructing highly reactive intermediates for reactions like cross-coupling.[3] Their high cost and the reagent's sensitivity necessitate careful planning.

Section 3: Experimental Protocols

General Safety Precautions: Sulfonyl chlorides and anhydrides are corrosive, lachrymatory, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the reagents.

Protocol 1: Preparation of an Alkyl Tosylate (e.g., Neopentyl Tosylate)

This protocol is adapted from standard procedures in synthetic organic chemistry.[11]

-

Materials & Reagents:

-

Neopentyl alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

-

Anhydrous Pyridine (as solvent and base) or Triethylamine (Et₃N, 1.5 eq.) in Anhydrous Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add neopentyl alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 10 volumes relative to the alcohol).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (1.5 eq.).

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[11]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess amine), water, saturated NaHCO₃ solution, and finally brine.[11]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude tosylate can be purified by recrystallization (e.g., from hexanes or ethanol) or by flash column chromatography on silica gel.

-

Protocol 2: Preparation of an Alkyl Mesylate (e.g., Cyclohexyl Mesylate)

This protocol is a standard procedure for mesylation.[9]

-

Materials & Reagents:

-

Cyclohexanol (1.0 eq.)

-

Methanesulfonyl chloride (MsCl, 1.2 eq.)

-

Triethylamine (Et₃N, 1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq.) in anhydrous DCM (10 volumes).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) via syringe.

-

Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

-

Stir the mixture at 0 °C for 2-4 hours.[9] Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with cold water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.[9]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to afford the desired mesylate.

-

-

Purification: Mesylates are often oils or low-melting solids and are typically purified by flash chromatography if necessary.

-

Protocol 3: Preparation of an Alkyl Triflate (e.g., Butyl Triflate)

This protocol requires stringent anhydrous conditions due to the high reactivity of triflic anhydride.[8][12]

-

Materials & Reagents:

-

Butan-1-ol (1.0 eq.)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.)

-

Anhydrous Pyridine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Dry ice/acetone bath

-

Deionized water, Brine, Anhydrous Na₂SO₄

-

-

Step-by-Step Procedure:

-

Set up an oven-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet.

-

Charge the flask with butan-1-ol (1.0 eq.) and anhydrous DCM (15 volumes).

-

Cool the solution to -20 °C to -40 °C using a dry ice/acetone bath.

-

Add anhydrous pyridine (1.2 eq.) slowly.

-

Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel, maintaining the low temperature.

-

Stir the reaction at low temperature for 30-60 minutes.[12] Monitor carefully by TLC (if stable on silica).

-

Work-up:

-

Carefully quench the reaction by adding ice-cold water.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Wash the organic layer sequentially with cold 1 M HCl, water, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.

-

-

Purification: Triflates are often highly reactive and may be used immediately in the next step without purification. If purification is required, low-temperature column chromatography on silica gel may be attempted with caution.

-

Section 4: Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were strictly anhydrous. For less reactive alcohols, adding a catalytic amount (0.05-0.1 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[13] Alternatively, for tosylations or mesylations, warming the reaction to room temperature may be necessary.[11]

-

Side Reaction to Alkyl Chloride: When using sulfonyl chlorides (MsCl, TsCl), the displaced chloride ion can act as a nucleophile and displace the newly formed sulfonate ester, yielding an alkyl chloride byproduct. This is more prevalent with unhindered primary alcohols. To mitigate this, use methanesulfonic anhydride instead of the chloride, or ensure low reaction temperatures and avoid prolonged reaction times.[10]

-

Substrate Degradation: Acid-sensitive or base-sensitive functional groups on the alcohol substrate may not be compatible. The use of a milder, sterically hindered base like 2,6-lutidine can sometimes prevent base-mediated side reactions.

-

Purification Issues: The ammonium salt byproduct can sometimes complicate extraction. Thorough washing with dilute acid is crucial to remove all traces of the amine base. If the sulfonate ester is water-soluble, alternative work-up procedures involving filtration and direct use may be required.

Section 5: Overall Experimental Workflow

The general workflow for preparing and isolating a sulfonate ester is a multi-step process that demands careful execution at each stage, from preparation to final characterization.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for the Development of Diagnostic Agents Using 3-(4-methylphenyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 3-(4-methylphenyl)benzenesulfonyl chloride as a foundational building block in the creation of bespoke diagnostic agents. Moving beyond a simple recitation of steps, these notes elucidate the underlying chemical principles and strategic considerations necessary for the successful design and execution of bioconjugation and diagnostic probe development workflows. We present a novel two-step bioorthogonal strategy, transforming a seemingly simple aryl sulfonyl chloride into a versatile tool for protein modification and subsequent reporter molecule installation. Detailed protocols for the synthesis of a bioorthogonally-activated derivative, its conjugation to protein targets, and the final attachment of a diagnostic moiety are provided, alongside methodologies for purification and in-depth characterization. This guide is intended to empower researchers to leverage the unique properties of 3-(4-methylphenyl)benzenesulfonyl chloride for the creation of sophisticated diagnostic tools.

Introduction: The Strategic Advantage of Aryl Sulfonyl Chlorides in Bioconjugation

The development of targeted diagnostic agents is a cornerstone of modern biomedical research and clinical practice. The ability to selectively label and visualize biomolecules, such as proteins, provides invaluable insights into biological processes and disease states. While numerous labeling reagents exist, aryl sulfonyl chlorides, such as 3-(4-methylphenyl)benzenesulfonyl chloride, offer a unique combination of reactivity, stability, and synthetic versatility.

The sulfonyl chloride moiety is a powerful electrophile that readily reacts with nucleophilic functional groups on biomolecules, most notably the primary amines of lysine residues, to form stable sulfonamide bonds.[1] This reaction is robust and proceeds under mild aqueous conditions, making it suitable for the modification of sensitive biological macromolecules.[2]

However, 3-(4-methylphenyl)benzenesulfonyl chloride itself does not possess inherent signaling properties (e.g., fluorescence). Its utility in diagnostics, therefore, lies in its application as a versatile chemical scaffold. By modifying a target biomolecule with this compound, we introduce a unique chemical handle that can be subsequently and selectively addressed in a second step with a reporter molecule. This two-step, bioorthogonal approach offers several advantages:

-

Modularity: The same modified biomolecule can be conjugated with a variety of reporter molecules (fluorophores, biotin, etc.) without re-optimizing the initial labeling reaction.

-

Reduced Steric Hindrance: The initial labeling with a relatively small molecule minimizes potential disruption of the biomolecule's native structure and function.

-

Enhanced Specificity: Bioorthogonal reactions, such as "click chemistry," provide a high degree of specificity, ensuring that the reporter molecule only attaches to the intended site.[3][4]

This guide will focus on a practical and powerful two-step strategy involving the introduction of a bioorthogonal handle onto the 3-(4-methylphenyl)benzenesulfonyl chloride scaffold prior to protein conjugation.

Chemical Properties and Reactivity of 3-(4-methylphenyl)benzenesulfonyl Chloride

A thorough understanding of the chemical properties of 3-(4-methylphenyl)benzenesulfonyl chloride is paramount for its successful application.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₂S | PubChem |

| Molecular Weight | 266.7 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane); reacts with water | [5] |

| Reactivity | Highly reactive towards nucleophiles, particularly primary and secondary amines. | [3] |

Key Reactivity Considerations:

-

Reaction with Amines: The primary reaction of interest for bioconjugation is the sulfonylation of primary amines, such as the ε-amino group of lysine residues on proteins, to form highly stable sulfonamides.[1] This reaction is the basis of the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines.[3]

-

Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis in aqueous environments. While this can be a competing reaction during bioconjugation, the rate of reaction with primary amines is generally faster, especially at slightly alkaline pH.[2] Careful control of reaction conditions is crucial to maximize conjugation efficiency.

Two-Step Bioorthogonal Labeling Strategy

The core of our proposed strategy involves the initial synthesis of an azide-functionalized derivative of 3-(4-methylphenyl)benzenesulfonyl chloride. This introduces a "bioorthogonal handle" that can be selectively targeted in a second step using "click chemistry."

Caption: Two-step bioorthogonal labeling workflow.

Protocol: Synthesis of 3-(azidomethyl)phenyl-4-methylbenzenesulfonyl chloride

This protocol describes a plausible synthetic route to introduce an azide handle onto the 3-(4-methylphenyl)benzenesulfonyl chloride scaffold. This is a conceptual protocol and may require optimization.

Materials:

-

3-(bromomethyl)benzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in anhydrous DMF.

-

Azide Addition: Add sodium azide (1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-(azidomethyl)phenyl-4-methylbenzenesulfonyl chloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Bioconjugation of Azide-Functionalized Sulfonyl Chloride to a Target Protein

This protocol outlines the general procedure for labeling a protein with the synthesized azide-functionalized sulfonyl chloride.

Materials:

-

Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-functionalized 3-(4-methylphenyl)benzenesulfonyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

Reagent Preparation: Prepare a stock solution of the azide-functionalized sulfonyl chloride in anhydrous DMSO at a concentration of 10-50 mM.

-

Conjugation Reaction: While gently vortexing the protein solution, add a 5-20 molar excess of the sulfonyl chloride stock solution. The optimal molar excess should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours, with gentle agitation.

-

Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6][7][8]

Protocol: Click Chemistry for Reporter Molecule Installation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-reporter in DMSO.

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

-

Prepare a stock solution of TBTA in DMSO.

-

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter (typically 2-5 fold molar excess over the azide), and the reaction buffer.

-

Catalyst Addition: Add TBTA to the reaction mixture, followed by sodium ascorbate and then CuSO₄. The final concentration of copper is typically in the range of 50-100 µM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the final labeled protein using size-exclusion chromatography or dialysis to remove the catalyst and excess reporter molecule.

Characterization of the Diagnostic Agent

Thorough characterization of the final diagnostic agent is crucial to ensure its quality and performance.

Caption: Key characterization techniques for the diagnostic agent.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of labeling (DOL), which is the average number of reporter molecules per protein.[9][10][11][12][13]

-

MALDI-TOF MS: Can be used to determine the molecular weight of the intact protein before and after each labeling step. The mass shift will correspond to the mass of the attached molecules.

-

LC-MS/MS: After proteolytic digestion of the labeled protein, LC-MS/MS can be used to identify the specific lysine residues that have been modified.[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of the protein and the conjugated reporter molecule, from which the DOL can be calculated. This requires knowledge of the extinction coefficients of the protein and the reporter molecule at their respective absorbance maxima.

Functional Assays

It is essential to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed using appropriate functional assays, such as:

-

Enzyme-linked immunosorbent assay (ELISA): To confirm the binding affinity of a labeled antibody to its antigen.[15][16]

-

Surface Plasmon Resonance (SPR): To quantitatively measure the binding kinetics of the labeled protein.

-

Enzyme activity assays: If the target protein is an enzyme.

Conclusion

The protocols and strategies outlined in this document demonstrate the potential of 3-(4-methylphenyl)benzenesulfonyl chloride as a versatile and valuable starting material for the development of sophisticated diagnostic agents. By employing a two-step bioorthogonal labeling approach, researchers can overcome the limitations of using a non-signaling labeling reagent and create highly specific and modular diagnostic tools. The successful implementation of these methods requires careful attention to reaction conditions, purification, and thorough characterization of the final product. With the foundational knowledge provided herein, scientists and drug development professionals are well-equipped to explore the vast potential of aryl sulfonyl chlorides in the exciting field of diagnostics.

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

-

PubChem. 3-(4-methylphenyl)benzenesulfonyl chloride. [Link]

-

Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

-

Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212. [Link]

-

Creative Diagnostics. Protein Binding Assays. [Link]

-

Matos, M. J., Jiménez-Osés, G., & Conjusteau, G. (2021). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. In Methods in Molecular Biology (Vol. 2373, pp. 25–36). Humana, New York, NY. [Link]

-

Yates, J. R., 3rd, McCormack, A. L., & Eng, J. (1996). Mining genomes with mass spectrometry. Analytical Chemistry, 68(17), 534A–540A. [Link]

-

Western Oregon University. Chapter 3: Investigating Proteins. [Link]

-

King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1052. [Link]

-

Kiyonaka, S., et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. Nature Communications, 12(1), 839. [Link]

-

Wikipedia. Bioorthogonal chemistry. [Link]

-

Chalk, R. (2020, October 21). 2 Protein Analysis using Tandem Mass Spectrometry [Video]. YouTube. [Link]

-

ResearchGate. Examples of commonly used strategies for coupling multiple fluorophores to proteins. [Link]

-

van Kasteren, S. I., et al. (2007). Single-step azide introduction in proteins via an aqueous diazo transfer. Organic & Biomolecular Chemistry, 5(13), 2294–2296. [Link]

-

Sino Biological. Protein Purification Techniques and Methods. [Link]

-

Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Life Sciences, 72(11), 2127–2144. [Link]

-

Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]

-

Li, D., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1045230. [Link]

-

TIGP. (2017, January 6). Mass Spectrometry (II) Application on protein analysis [Slides]. TIGP. [Link]

-

Bednarczyk, D., & El-Sheemy, M. (2022). Protein analytical assays for diagnosing, monitoring, and choosing treatment for cancer patients. Expert Review of Proteomics, 19(5-6), 231–245. [Link]

-

Bednarek, C., & Keller, T. H. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4365–4424. [Link]

-

Protein Mass Spectrometry Made Simple. (2017). Kidney International, 92(5), 1041–1043. [Link]

-

Bio-Synthesis Inc. (2023, April 27). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

-

Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 273–286. [Link]

-

Sartorius. Binding Assays. [Link]

Sources

- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein recognition methods for diagnostics and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding Assays | Sartorius [sartorius.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis with 3-(4-methylphenyl)benzenesulfonyl Chloride

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-(4-methylphenyl)benzenesulfonyl chloride. This guide provides in-depth, field-tested insights to help you navigate the complexities of sulfonamide synthesis, troubleshoot common issues, and ultimately improve your reaction yields and product purity.

The formation of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and materials science.[1][2] The resulting S-N bond is stable and provides a unique three-dimensional architecture, making sulfonamides prevalent in numerous FDA-approved drugs.[3] However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, from low yields to competing side reactions. This guide is structured to address these issues head-on, blending fundamental chemical principles with practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial questions and establishes the foundational knowledge for troubleshooting.

Q1: What is the fundamental mechanism of this reaction?

A: The reaction is a nucleophilic substitution at the sulfur center. The lone pair of the amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This proceeds through a tetrahedral intermediate. A base is required to neutralize the HCl generated in situ, driving the reaction to completion.[4]

Q2: My sulfonyl chloride appears degraded. How stable is 3-(4-methylphenyl)benzenesulfonyl chloride?

A: Like most sulfonyl chlorides, this reagent is sensitive to moisture.[3] It will readily hydrolyze to the corresponding sulfonic acid (3-(4-methylphenyl)benzenesulfonic acid) in the presence of water.[5][6][7] This is a primary cause of reaction failure.

-

Best Practice: Always store the sulfonyl chloride under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q3: Why is the choice of base so critical?

A: The base serves two primary functions: to deprotonate the amine after it attacks the sulfonyl chloride and to scavenge the resulting HCl. An inappropriate base can lead to side reactions or be ineffective.

-

Sterically Hindered Non-Nucleophilic Bases (e.g., DIPEA, 2,6-lutidine): Excellent for preventing side reactions where the base might compete with the desired amine as a nucleophile.

-

Tertiary Amines (e.g., Triethylamine, TEA): Common and effective, but can sometimes form reactive intermediates (sulfonylammonium salts) that may lead to byproducts.

-

Pyridine: Often used as both a base and a solvent. It is less basic than TEA and can also act as a nucleophilic catalyst. This can be beneficial but may also lead to unwanted side reactions with sensitive substrates.[8]

Q4: My amine is poorly nucleophilic (e.g., an aniline with electron-withdrawing groups). What can I do?

A: For weakly nucleophilic amines, you need to enhance reactivity.

-

Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for decomposition.

-

Use a More Activating Base/Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-sulfonylpyridinium intermediate.

-

Longer Reaction Times: These reactions simply may require more time to reach completion. Monitor progress by TLC or LC-MS.

Part 2: Troubleshooting Guide: From Low Yields to Impure Products

This section is designed as a decision-making tool. Identify your primary issue and follow the diagnostic steps.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing common issues in your sulfonamide synthesis.

Caption: Step-by-step workflow for a typical sulfonamide synthesis.

Detailed Steps:

-

Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL). Add the appropriate base (e.g., triethylamine, 2.0 mmol for a primary amine). Stir the solution and cool to 0°C using an ice-water bath.

-

Reaction: In a separate dry vial, dissolve 3-(4-methylphenyl)benzenesulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.

-

Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and dilute with additional DCM (15 mL).

-

Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove the base and any unreacted amine, followed by saturated aqueous NaHCO₃ (1 x 15 mL) to remove any sulfonic acid, and finally with brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid or oil can be purified. Flash column chromatography on silica gel is the most common method. [9]Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material. [10]

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Bandgar, B. P., & Pandit, S. S. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(13), 2871-2873.

-

ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

- D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- Chourasiya, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3747-3758.

-

Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

- Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9284–9288.

- Martin, E. A. (1957). U.S. Patent No. US2777844A. U.S.

- Ose, A., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical and Biomedical Analysis, 196, 113915.

- Rogatinskaya, S. L., & Makitra, R. G. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 596-600.

- King, J. F., & Lam, J. Y. L. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1667-1675.

-

ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

ResearchGate. (2004). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

- Stathakis, C., & Zotou, A. (2021).

- CN104327179A. (2015). Preparation method of substituted benzene sulfonyl chloride.

- CN102633687A. (2012). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.

- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.

- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21549–21556.

-

ResearchGate. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-824.

-

ResearchGate. (n.d.). Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. Retrieved from [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

Technical Support Center: Reactions of 3-(4-methylphenyl)benzenesulfonyl chloride

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4-methylphenyl)benzenesulfonyl chloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and challenges encountered during its use in chemical synthesis. This guide is built on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction

3-(4-methylphenyl)benzenesulfonyl chloride is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its high reactivity, while desirable for forming sulfonamides and sulfonate esters, also makes it susceptible to several side reactions that can lead to impurities, reduce yields, and complicate purification. This guide will help you identify, understand, and mitigate the formation of these common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with 3-(4-methylphenyl)benzenesulfonyl chloride?

A1: The primary side products encountered are the corresponding sulfonic acid, diaryl sulfone, and in some cases, products from reactions with solvents or excess reagents. Specifically, you should be aware of:

-

3-(4-methylphenyl)benzenesulfonic acid: Formed via hydrolysis of the sulfonyl chloride.

-

Di-(3-(4-methylphenyl)phenyl) sulfone: A common byproduct in the synthesis of the sulfonyl chloride itself, which can be carried over as an impurity. It can also form during subsequent reactions under certain conditions.

-

Over-reduction products: If your reaction involves reducing agents, the sulfonyl chloride may be reduced to the corresponding sulfinic acid or other lower oxidation state sulfur species.

-

Solvent-derived impurities: Protic solvents (e.g., alcohols, water) will react to form sulfonic acids or sulfonate esters.

Q2: How can I detect the presence of these side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction products and impurities.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Ideal for monitoring reaction progress, determining product purity, and quantifying the levels of sulfonic acid and diaryl sulfone impurities. A reversed-phase C18 column with a gradient of water and acetonitrile is a good starting point.[1][2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and byproducts. It can help in the analysis of starting materials and low molecular weight side products.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural confirmation of your desired product and for identifying the structure of unknown impurities if they can be isolated. It is crucial to use anhydrous deuterated solvents like CDCl₃ or DMSO-d₆ to prevent hydrolysis of the sample.[4][5][6] |

| Infrared (IR) Spectroscopy | A quick method to confirm the presence of the sulfonyl chloride functional group, which shows characteristic strong absorption bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |

Q3: What is the primary cause of diaryl sulfone formation?

A3: Diaryl sulfone is typically formed as a byproduct during the synthesis of the sulfonyl chloride via chlorosulfonation of 4-methylbiphenyl.[7] The reaction mechanism involves an electrophilic aromatic substitution where the initially formed sulfonyl chloride or a related electrophilic sulfur species reacts with another molecule of the starting arene (4-methylbiphenyl). Using an excess of chlorosulfonic acid can also promote the formation of the sulfone.[7]

Troubleshooting Guide

Problem 1: Low yield of desired product and significant formation of 3-(4-methylphenyl)benzenesulfonic acid.

Cause: This is a classic sign of hydrolysis of the sulfonyl chloride. Moisture is the primary culprit.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This nucleophilic substitution reaction cleaves the S-Cl bond and forms a sulfonic acid.

Solutions:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

-

Prompt Workup: Avoid prolonged reaction times or workup procedures where the sulfonyl chloride is exposed to aqueous conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature.[7]

-

Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols unless they are the intended reactant.

Diagram: Hydrolysis of 3-(4-methylphenyl)benzenesulfonyl chloride

Caption: Mechanism of sulfonyl chloride hydrolysis.

Problem 2: Presence of a high-boiling, non-polar impurity identified as di-(3-(4-methylphenyl)phenyl) sulfone.

Cause: This impurity is often carried over from the synthesis of the sulfonyl chloride or can be formed in situ under certain conditions.

Causality: The formation of the diaryl sulfone is a Friedel-Crafts-type reaction. An electrophilic sulfur species, which can be the sulfonyl chloride itself activated by a Lewis or Brønsted acid, undergoes an electrophilic aromatic substitution with another molecule of the electron-rich aromatic starting material.

Solutions:

-

Stoichiometry Control: During the synthesis of the sulfonyl chloride, avoid using a large excess of the aromatic starting material (4-methylbiphenyl).

-

Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can favor the formation of the sulfone byproduct.

-

Purification of Starting Material: If possible, purify the 3-(4-methylphenyl)benzenesulfonyl chloride by distillation or recrystallization before use to remove any pre-existing diaryl sulfone impurity.

-

Choice of Catalyst: If a catalyst is used in a subsequent reaction, be mindful that strong Lewis acids can promote sulfone formation.

Diagram: Formation of Di-(3-(4-methylphenyl)phenyl) sulfone

Caption: Mechanism of diaryl sulfone formation.

Problem 3: Incomplete reaction or low yield when preparing a sulfonamide.

Cause: This can be due to several factors, including poor nucleophilicity of the amine, steric hindrance, or competing hydrolysis of the sulfonyl chloride.

Causality: The formation of a sulfonamide is a nucleophilic acyl substitution reaction. The rate of this reaction depends on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. If the amine is weakly nucleophilic or sterically hindered, the reaction will be slow, allowing the competing hydrolysis reaction to become more significant.

Solutions:

-

Choice of Base: Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction. The base can also activate the amine nucleophile.

-

Solvent System: A two-phase system (e.g., DCM and aqueous base) or the use of a polar aprotic solvent can be effective. For some amines, reactions in aqueous media at high pH have been shown to give high yields.[8]

-

Temperature Control: The reaction is often performed at 0 °C to room temperature. Higher temperatures may accelerate the desired reaction but can also increase the rate of hydrolysis.

-

Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help to maintain a low concentration of the sulfonyl chloride, which can minimize side reactions.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 3-(4-methylphenyl)benzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

- US4822916A - Preparation of diaryl sulfones.

- US4105692A - Process for the preparation of benzenesulphonyl chloride.

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Thieme. [Link]

-

4-Chloro-N-(3-methylphenyl)benzenesulfonamide. NIH. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Cas 10439-23-3,P-TOLUENESULFINYL CHLORIDE. LookChem. [Link]

-

Chemical Synthesis and Characterization. bioRxiv. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

-

BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]

-

(PDF) Chlorosulfonation of N-Arylmaleimides. ResearchGate. [Link]

-

a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]

-

CYCLISATION OF DIARYL COMPOUNDS WITH CHLOROSULFONIC ACID. Sci-Hub. [Link]

-

Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. [Link]

-

However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?. Brainly.in. [Link]

-

Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

-

Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]

-

Hydrolysis stable sulfonyl chlorides. Reddit. [Link]

-

Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. [Link]

-

Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]

Sources

troubleshooting low reactivity of hindered amines with 3-(4-methylphenyl)benzenesulfonyl chloride

Welcome to the technical support center for synthetic chemistry. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice for the challenging sulfonylation of sterically hindered amines with 3-(4-methylphenyl)benzenesulfonyl chloride. As Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you overcome common hurdles in your experiments.

Troubleshooting Guide: Addressing Low Reactivity

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of hindered sulfonamides.

Q1: My reaction shows very low or no conversion to the desired sulfonamide. What are the likely causes and how can I fix it?

This is the most frequent challenge when working with sterically demanding substrates. The low reactivity stems from the difficulty of the bulky amine nucleophile in attacking the sterically shielded sulfur center of the sulfonyl chloride.

Primary Cause: Steric Hindrance and Low Nucleophilicity

The bulky groups on the amine physically block the reaction pathway. Secondary amines, in particular, exhibit significantly lower reactivity compared to primary amines in these transformations.[1]

Solutions:

-

Increase Reaction Temperature: The simplest approach to overcoming a high activation energy barrier is to increase the thermal energy of the system.

-

Actionable Step: If your reaction is running at room temperature, gradually increase the temperature to 50-80 °C. For particularly stubborn cases, refluxing in a higher-boiling solvent like toluene or DMF may be necessary. Monitor for potential degradation of starting materials at elevated temperatures.

-

Causality: Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, which increases the probability of a successful reaction event.

-

-

Optimize the Base: The choice of base is critical. Its primary role is to neutralize the HCl byproduct, driving the reaction forward. However, a suboptimal base can cause more harm than good.

-

Problem: Weak or sterically hindered bases may not be strong enough to deprotonate the intermediate ammonium salt effectively. Highly nucleophilic bases (like pyridine in some contexts) can compete with your amine and react with the sulfonyl chloride.

-